molecular formula C9H21NO B13275817 2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol

2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol

Cat. No.: B13275817
M. Wt: 159.27 g/mol
InChI Key: YMEJMLMQOLKNHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol is an organic compound with the molecular formula C9H21NO. It is a colorless liquid that belongs to the class of alcohols and amines. This compound is known for its unique chemical structure, which includes both an alcohol and an amine functional group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol typically involves the reaction of 2-methylbutylamine with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Common solvents include ethanol or methanol

    Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-[(2-methylbutyl)amino]propanone or 2-methyl-2-[(2-methylbutyl)amino]propanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives such as 2-methyl-2-[(2-methylbutyl)amino]propyl chloride.

Scientific Research Applications

2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors on cell surfaces, influencing cellular signaling pathways.

Comparison with Similar Compounds

2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol can be compared with other similar compounds such as:

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the additional methylbutyl group, making it less hydrophobic.

    2-Methyl-2-aminopropanol: Another similar compound with a simpler structure, used in different applications.

    2-Methyl-1-butanol: A related alcohol with different chemical properties and uses.

The uniqueness of this compound lies in its dual functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methyl-2-(2-methylbutylamino)propan-1-ol

InChI

InChI=1S/C9H21NO/c1-5-8(2)6-10-9(3,4)7-11/h8,10-11H,5-7H2,1-4H3

InChI Key

YMEJMLMQOLKNHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(C)(C)CO

Origin of Product

United States

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